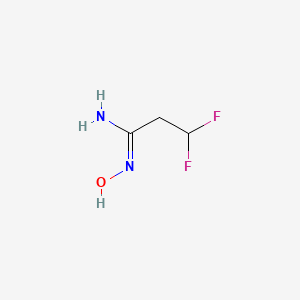
6-Amino-3-pyridinepropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-pyridinepropanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring an amino group at the 6th position and a propanamine chain at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-pyridinepropanamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyridine derivative with an appropriate amine. For instance, starting with 3-bromopyridine, a nucleophilic substitution reaction with 3-aminopropylamine under controlled conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-3-pyridinepropanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Amino-3-pyridinepropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-pyridinepropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
3-Aminopyridine: Similar structure but lacks the propanamine chain.
6-Amino-3-methylpyrimidinone: Contains a pyrimidine ring instead of pyridine.
6-Amino-1,3-dimethyluracil: Features a uracil ring with amino and methyl groups.
Uniqueness: 6-Amino-3-pyridinepropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
5-(3-aminopropyl)pyridin-2-amine |
InChI |
InChI=1S/C8H13N3/c9-5-1-2-7-3-4-8(10)11-6-7/h3-4,6H,1-2,5,9H2,(H2,10,11) |
Clave InChI |
VKXKNPAOVYUURI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride](/img/structure/B15305004.png)
![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)


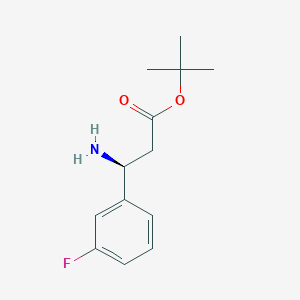
![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
![(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B15305033.png)
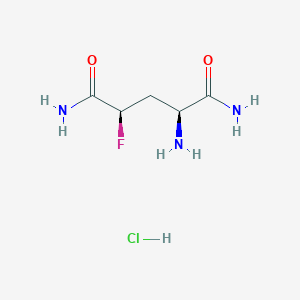
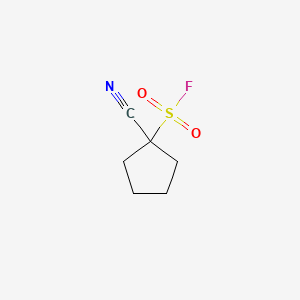
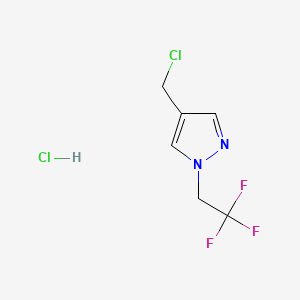
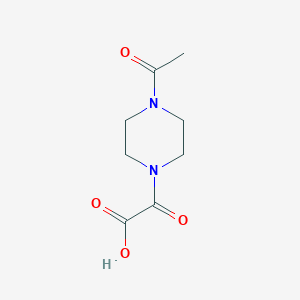
![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
